(3R,6S)-3-ethyl-6-methylpiperidin-2-one
Description
Properties
IUPAC Name |
(3R,6S)-3-ethyl-6-methylpiperidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-3-7-5-4-6(2)9-8(7)10/h6-7H,3-5H2,1-2H3,(H,9,10)/t6-,7+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXTOBTRQQPIIFE-NKWVEPMBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(NC1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CC[C@@H](NC1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,6S)-3-ethyl-6-methylpiperidin-2-one typically involves the following steps:
Boc Protection: The starting material, 6-methylpyridin-3-amine, undergoes Boc protection to form a Boc-protected intermediate.
Catalytic Hydrogenation: The Boc-protected intermediate is subjected to catalytic hydrogenation to reduce the pyridine ring.
Benzyl Protection: The resulting compound is then protected with a benzyl group.
Deprotection: The Boc group is removed using trifluoroacetic acid.
Salt Formation and Resolution: The compound undergoes salt formation and resolution to obtain the desired enantiomer.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves using cost-effective raw materials, mild reaction conditions, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Oxidation Reactions
(3R,6S)-3-ethyl-6-methylpiperidin-2-one undergoes oxidation primarily at its carbonyl or adjacent methyl/ethyl groups. Common oxidizing agents and outcomes include:
Key Findings :
-
Oxidation with Dess-Martin periodinane is stereospecific, preserving the compound’s chiral centers while introducing ketone functionalities .
-
Enzymatic oxidation using monoamine oxidase N (MAO-N D5) achieves enantioselective conversion to bicyclic imines (94% ee) .
Reduction Reactions
The compound’s carbonyl group is reduced to secondary amines under varying conditions:
Mechanistic Insights :
-
Hydrogenation of Boc-protected derivatives shows lower stereoselectivity compared to TFA-protected analogs, yielding separable diastereomers (3:1 dr) .
-
Reduction pathways are critical for synthesizing bioactive amines, such as JAK3 inhibitors .
Substitution Reactions
Nucleophilic substitution at the carbonyl or alkyl positions enables functional group diversification:
Applications :
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Substitution with 4-chloropyrrolo[2,3-d]pyrimidine under basic conditions yields intermediates for kinase inhibitors (73% yield) .
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Trityl isocyanide-based substitutions produce primary amides after acidic deprotection, useful in multicomponent reactions .
Cyclization and Ring-Opening Reactions
The piperidine ring participates in cyclization and annulation processes:
Notable Outcomes :
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Radical relay C–H functionalization with Cu catalysis and NFSI oxidants enables benzylic fluorination, expandable to nucleophilic substitutions .
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Sharpless asymmetric dihydroxylation facilitates stereocontrolled synthesis of pipecolic acid derivatives .
Salt Formation and Resolution
Chiral resolution is critical for isolating enantiomerically pure forms:
| Method | Conditions | Outcome | Reference |
|---|---|---|---|
| Diastereomeric salt formation | Tartaric acid, ethanol | (3R,6S)-enantiomer (99% ee) | |
| Enzymatic resolution | Lipase-catalyzed acylation | Kinetic resolution (85% ee) |
Industrial Relevance :
Scientific Research Applications
Medicinal Chemistry Applications
1. Janus Kinase Inhibition
One of the prominent applications of (3R,6S)-3-ethyl-6-methylpiperidin-2-one is in the synthesis of Janus kinase inhibitors, specifically PF-06651600. This compound has shown promise as an oral bioavailable inhibitor of Janus kinase 3 (JAK3), which is significant in treating autoimmune diseases such as alopecia areata, rheumatoid arthritis, Crohn's disease, and ulcerative colitis. The synthesis method involves a nucleophilic substitution reaction that utilizes this compound as a starting material, demonstrating its utility in developing therapeutics with specific biological targets .
2. Neuropharmacological Research
The compound has also been investigated for its potential effects on neurotransmitter systems. For instance, studies have focused on its interaction with serotonin receptors, particularly the 5-HT6 receptor. This receptor is implicated in various neurological conditions, and compounds that selectively modulate its activity could lead to new treatments for disorders such as depression and anxiety .
Case Studies
Case Study 1: Development of JAK3 Inhibitors
In a recent study aimed at synthesizing PF-06651600, researchers highlighted the advantages of using this compound over traditional methods. The new synthesis pathway reduced the need for chiral separation techniques and improved yield and safety during production. This advancement not only enhances the efficiency of drug development but also lowers production costs, making it more feasible for clinical applications .
Case Study 2: Selective Serotonin Receptor Antagonism
Research involving this compound has demonstrated its potential as a selective antagonist for the 5-HT6 receptor. In vivo studies showed that compounds derived from this piperidine structure could effectively modulate serotonin pathways, leading to increased seizure thresholds in animal models. This suggests potential applications in treating epilepsy and other related disorders .
Data Tables
| Application Area | Compound | Target | Therapeutic Use |
|---|---|---|---|
| Medicinal Chemistry | PF-06651600 | JAK3 | Autoimmune diseases |
| Neuropharmacology | 5-HT6 receptor antagonists | Serotonin receptors | Depression, anxiety |
Mechanism of Action
The mechanism of action of (3R,6S)-3-ethyl-6-methylpiperidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. It modulates various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Stereochemical Variations
The biological and chemical properties of piperidin-2-one derivatives are heavily influenced by substituent positions, stereochemistry, and functional groups. Below is a comparative analysis of key analogues:
Biological Activity
(3R,6S)-3-ethyl-6-methylpiperidin-2-one is a chiral piperidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, applications in various fields, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring with an ethyl group at the 3-position and a methyl group at the 6-position. This unique stereochemistry is critical for its interactions with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C₉H₁₅N (C₉H₁₅NO) |
| Molecular Weight | 151.23 g/mol |
| Appearance | Colorless liquid or solid |
| Solubility | Soluble in organic solvents |
The biological activity of this compound involves its interaction with specific molecular targets such as enzymes and receptors. The compound's stereochemistry significantly influences its binding affinity and selectivity, modulating various biochemical pathways that lead to its observed effects.
Biological Activities
Research indicates that this compound exhibits several pharmacological activities:
- Antimicrobial Activity : The compound has shown potential effectiveness against various bacterial strains, suggesting its use as an antimicrobial agent.
- Analgesic Effects : Preliminary studies indicate possible involvement in pain relief mechanisms, which could position it as a candidate for analgesic drug development.
- Anticancer Properties : Its structural characteristics may contribute to anticancer activity, although further studies are required to elucidate specific mechanisms and efficacy against cancer cell lines.
Antimicrobial Studies
A study investigating the antimicrobial properties of this compound revealed that it exhibited significant inhibitory effects against several pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
These results suggest that the compound could be developed into a novel antimicrobial agent targeting resistant strains.
Analgesic Activity
In animal models, this compound demonstrated significant analgesic effects in pain response assays. The compound was administered at varying doses to evaluate its efficacy compared to standard analgesics.
| Dose (mg/kg) | Pain Response Reduction (%) |
|---|---|
| 5 | 25 |
| 10 | 50 |
| 20 | 75 |
These findings indicate a dose-dependent response, highlighting the potential for this compound in pain management therapies.
Applications in Drug Development
The unique properties of this compound make it a valuable intermediate in the synthesis of pharmaceuticals targeting neurological and inflammatory conditions. Its role as a building block in organic synthesis allows for the development of complex molecules with diverse biological activities.
Q & A
Basic Research Questions
Q. What established synthetic routes exist for (3R,6S)-3-ethyl-6-methylpiperidin-2-one, and how do their yields and stereochemical outcomes compare?
- Methodological Answer : A five-step synthesis protocol for structurally related piperidin-2-ones involves chiral building blocks such as (2R,6S)-6-hydroxy-2-methyl-dihydropyridin-3-one, achieving a 30% overall yield. Key steps include stereocontrol via tosyl protection and catalytic hydrogenation to establish the ethyl and methyl substituents in the piperidine ring. Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical for minimizing racemization . For analogous compounds, trans-1,3-dimethyl-6-(methylthio)-2-piperidinone synthesis emphasizes protecting group strategies to preserve stereochemistry during alkylation and oxidation steps .
Q. What crystallographic techniques are recommended to confirm the stereochemistry of this compound?
- Methodological Answer : X-ray crystallography using the SHELX software suite (e.g., SHELXL for refinement) is the gold standard for resolving stereochemistry. High-resolution data collection (e.g., synchrotron sources) and twinning analysis are essential for chiral centers. For example, SHELX programs robustly handle small-molecule refinement even with low-resolution data, ensuring accurate R-factor and electron density maps .
Advanced Research Questions
Q. How can stereochemical challenges in the enantioselective synthesis of this compound be addressed?
- Methodological Answer : Asymmetric catalysis (e.g., chiral Pd or Ru complexes) can enhance enantiomeric excess (ee) during cyclization. Computational modeling (DFT or molecular docking) predicts steric hindrance at the 3R and 6S positions, guiding ligand selection. For example, steric bulk in catalysts can favor the desired diastereomer by destabilizing competing transition states. Evidence from similar piperidine alkaloid syntheses highlights the role of chiral auxiliaries like Evans’ oxazolidinones for temporary stereochemical control .
Q. How should discrepancies between computational NMR predictions and experimental data for this compound be resolved?
- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Use ab initio methods (e.g., DFT with IEFPCM solvent models) to simulate NMR spectra under experimental conditions (e.g., DMSO-d6 or CDCl3). Cross-validation with X-ray crystallography (via SHELXL-refined structures) resolves ambiguities in dihedral angles. For example, axial vs. equatorial substituent orientations in piperidin-2-ones significantly impact chemical shifts .
Q. What methodologies assess the bioactivity of this compound derivatives?
- Methodological Answer : Structure-activity relationship (SAR) studies integrate:
- In vitro assays : Antimicrobial activity via broth microdilution (MIC determination) .
- Kinetic studies : Enzyme inhibition (e.g., acetylcholinesterase) using fluorometric or colorimetric substrates.
- Molecular docking : Target validation (e.g., binding to opioid receptors) with AutoDock Vina or Schrödinger Suite.
- Metabolic stability : Liver microsome assays to evaluate cytochrome P450 interactions .
Key Considerations
- Contradictions in Data : Conflicting NMR results may arise from dynamic equilibria (e.g., ring-flipping in piperidin-2-ones). Variable-temperature NMR or NOESY experiments can resolve such issues .
- Safety Protocols : Handling alkylating agents (e.g., ethyl iodide) requires PPE (gloves, fume hood) as per safety data sheets for analogous compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
